molecular formula C24H23Cl2N3OS2 B11628846 2-Amino-1-(3,4-dichlorophenyl)-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 476483-40-6

2-Amino-1-(3,4-dichlorophenyl)-7,7-dimethyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11628846
CAS No.: 476483-40-6
M. Wt: 504.5 g/mol
InChI Key: FXWYQMYSAZQFEN-UHFFFAOYSA-N
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Description

This mouthful of a compound belongs to the class of quinoline derivatives. Its systematic name is quite the tongue-twister, but let’s break it down:

    2-Amino: Indicates the presence of an amino group (NH₂) at position 2.

    1-(3,4-dichlorophenyl): Refers to a phenyl ring with chlorine substituents at positions 3 and 4.

    7,7-dimethyl: Two methyl groups (CH₃) attached to the quinoline ring at position 7.

    4-(5-methyl-2-(methylthio)thiophen-3-yl): A complex side chain involving a thiophene ring with a methylthio group (CH₃S) at position 2 and a methyl group at position 5.

    5-oxo: Indicates a ketone group (C=O) at position 5.

    1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: The core structure is a hexahydroquinoline ring with a cyano group (CN) at position 3.

Phew! Now that we’ve deciphered its name, let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves cyclization of an appropriate precursor. For example:

    Multistep Synthesis: Start with commercially available starting materials and perform a series of reactions to build the quinoline core. The side chain can be added later.

    Heterocyclic Synthesis: Utilize heterocyclic chemistry to construct the quinoline ring system.

Industrial Production:: While not widely produced industrially, research labs and pharmaceutical companies synthesize it for specific applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The ketone group (5-oxo) can undergo oxidation reactions.

    Substitution: The phenyl ring (3,4-dichlorophenyl) is susceptible to electrophilic substitution.

    Reduction: Reduction of the cyano group (carbonitrile) is possible.

Common Reagents::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

    Reduction: Hydrogen gas (H₂) with a catalyst (e.g., Pd/C).

Major Products::
  • Oxidation: Ketone to alcohol or carboxylic acid.
  • Substitution: Various substituted quinoline derivatives.
  • Reduction: Amines or other reduced forms.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated as potential drug candidates due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: Limited industrial applications, but its derivatives may have uses in materials science.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

While there are no direct analogs, its intricate structure sets it apart. Similar compounds include other quinoline derivatives, but none match this specific combination of substituents.

And there you have it!

Properties

CAS No.

476483-40-6

Molecular Formula

C24H23Cl2N3OS2

Molecular Weight

504.5 g/mol

IUPAC Name

2-amino-1-(3,4-dichlorophenyl)-7,7-dimethyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H23Cl2N3OS2/c1-12-7-14(23(31-4)32-12)20-15(11-27)22(28)29(13-5-6-16(25)17(26)8-13)18-9-24(2,3)10-19(30)21(18)20/h5-8,20H,9-10,28H2,1-4H3

InChI Key

FXWYQMYSAZQFEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=C(C=C4)Cl)Cl)N)C#N

Origin of Product

United States

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